molecular formula C19H17NO2 B13751609 Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate

Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate

Cat. No.: B13751609
M. Wt: 291.3 g/mol
InChI Key: SNGZGQLRNGHEQX-OUKQBFOZSA-N
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Description

Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate (CAS 1017968-62-5) is an indole-based synthetic compound with the molecular formula C19H17NO2 and a molecular weight of 291.35 g/mol . This compound belongs to the class of ethyl cinnamate derivatives, which have recently demonstrated significant promise in medicinal chemistry research, particularly as multitarget inhibitors for broad-spectrum antiviral applications . The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Recent studies have shown that indole-based ethyl cinnamate derivatives exhibit potent inhibitory effects against key viral targets, such as SARS-CoV-2 Main protease (Mpro) and host cathepsin proteases, suggesting potential for developing broad-spectrum anti-coronavirus therapeutics . The compound should be stored refrigerated at 2-8°C and is supplied for non-clinical, non-diagnostic laboratory research use only . It is not intended for human consumption or therapeutic use.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

ethyl (E)-3-(2-phenyl-1H-indol-3-yl)prop-2-enoate

InChI

InChI=1S/C19H17NO2/c1-2-22-18(21)13-12-16-15-10-6-7-11-17(15)20-19(16)14-8-4-3-5-9-14/h3-13,20H,2H2,1H3/b13-12+

InChI Key

SNGZGQLRNGHEQX-OUKQBFOZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward pathways to Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate, typically by constructing the acrylate (B77674) moiety directly onto the C3 position of the 2-phenylindole (B188600) core.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds and is widely applied in the synthesis of α,β-unsaturated compounds. nih.gov The reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For the synthesis of the target molecule, the reaction would proceed between 2-phenyl-1H-indole-3-carbaldehyde and an active methylene compound such as ethyl acetoacetate (B1235776) or ethyl cyanoacetate (B8463686). acgpubs.org The use of 2-phenyl-1H-indole-3-carbaldehyde as a reactant is well-established for creating various derivatives through condensation reactions.

The general reaction is depicted below:

Figure 1: General scheme for Knoevenagel condensation to form this compound.

Different catalytic systems and reaction conditions have been explored to optimize this transformation, aiming for higher yields, shorter reaction times, and more environmentally benign procedures.

Catalyst-Free Conditions

In line with the principles of green chemistry, efforts have been made to perform Knoevenagel condensations under catalyst-free conditions, often utilizing environmentally friendly solvents like water or ethanol-water mixtures. bas.bg These methods typically require elevated temperatures to proceed but offer the advantage of avoiding catalyst contamination in the final product and simplifying the work-up procedure. rsc.orgresearchgate.net

A plausible catalyst-free approach for synthesizing the target compound would involve heating a mixture of 2-phenyl-1H-indole-3-carbaldehyde and an active methylene reagent like ethyl acetoacetate in a water or a water-ethanol medium. While direct literature for this specific reaction is not available, studies on similar substrates, such as pyridinecarbaldehydes with ethyl cyanoacetate, have shown that the reaction can proceed efficiently at room temperature in a water-ethanol mixture to give high yields of the corresponding alkenes. bas.bg The success of these reactions relies on the inherent reactivity of the starting materials and the ability of the polar solvent to facilitate the reaction pathway.

Table 1: Catalyst-Free Knoevenagel Condensation of Heterocyclic Aldehydes with Active Methylene Compounds (Analogous Reactions)

Aldehyde Active Methylene Compound Solvent Time (h) Yield (%) Reference
Pyridine-2-carbaldehyde Ethyl cyanoacetate H₂O:EtOH 2 94 bas.bg
Pyridine-3-carbaldehyde Ethyl cyanoacetate H₂O:EtOH 1.5 96 bas.bg
Brønsted Acid Ionic Liquid Catalysis

Brønsted acidic ionic liquids have emerged as efficient and recyclable catalysts for a variety of organic transformations, including the Knoevenagel condensation. These catalysts offer advantages such as high catalytic activity, thermal stability, and low vapor pressure. Their use often leads to high yields and short reaction times under mild conditions.

In this context, a Brønsted acidic ionic liquid could be employed to catalyze the condensation of 2-phenyl-1H-indole-3-carbaldehyde with an ethyl ester of an active methylene compound. The acidic nature of the ionic liquid activates the carbonyl group of the aldehyde, while its ionic character provides a unique reaction medium. Although a specific example for the synthesis of this compound using this method is not detailed in the literature, numerous studies demonstrate the effectiveness of these catalysts for the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate. These reactions often proceed in water, enhancing the green profile of the synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and often improving yields. The application of microwave irradiation to the Knoevenagel condensation has been shown to be highly effective. This technique can significantly reduce reaction times from hours to minutes compared to conventional heating methods.

The synthesis of indolyl acrylates via microwave-assisted Knoevenagel condensation has been reported. For instance, various indole-3-carbaldehydes have been successfully condensed with active methylene compounds like ethyl cyanoacetate and barbituric acid under microwave irradiation, using L-proline as a catalyst. This methodology provides the desired alkene products in excellent yields. This approach is directly applicable to the synthesis of the target compound from 2-phenyl-1H-indole-3-carbaldehyde.

Table 2: Microwave-Assisted Knoevenagel Condensation of Indole-3-carbaldehydes (Analogous Reactions)

Indole-3-carbaldehyde Active Methylene Compound Catalyst Time (min) Yield (%) Reference
Indole-3-carbaldehyde Ethyl cyanoacetate L-proline 4 92
1-Methyl-indole-3-carbaldehyde Ethyl cyanoacetate L-proline 3 94

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, represent a powerful method for forming carbon-carbon bonds between an aryl halide and an alkene. A plausible route for the synthesis of this compound via this method would involve the reaction of 3-iodo-2-phenyl-1H-indole with ethyl acrylate. This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a base (e.g., K₂CO₃, Et₃N), and a suitable solvent (e.g., DMF, acetonitrile).

While the direct Heck reaction on the C3 position of an unprotected indole (B1671886) can be challenging, direct C3-alkenylation of N-protected or specific indole derivatives has been achieved. nih.gov For example, palladium-catalyzed C3-(sp²)-H alkenylation of N-alkylpyrroles and indoles with various acrylates has been successfully demonstrated using a directing group strategy. chemrxiv.org Another approach involves the reaction of 3-iodoindazoles (isomers of indoles) with methyl acrylate, which proceeds under Heck conditions to yield the corresponding propenoates. researchgate.net These examples suggest that a palladium-catalyzed pathway to the target molecule is feasible, likely requiring optimization of the starting materials and reaction conditions.

Platinum(II)-Catalyzed Reactions

Platinum catalysts are also known to facilitate various organic transformations, including the functionalization of indoles. However, their application in the direct synthesis of indolyl acrylates via reactions analogous to the Heck coupling is less common than that of palladium. Platinum-catalyzed reactions involving indoles often include allylation, intramolecular alkylation, or hydroarylation of alkynes. scielo.org.mx

A hypothetical platinum(II)-catalyzed synthesis of this compound could be envisioned through a direct C-H activation/alkenylation pathway. Such a reaction would couple 2-phenyl-1H-indole directly with ethyl acrylate at the C3 position. While platinum-catalyzed C-H functionalization is an active area of research, specific protocols for the C3-alkenylation of indoles with acrylates are not well-established. Alternatively, a platinum-catalyzed hydroarylation of ethyl propiolate with 2-phenyl-1H-indole could potentially yield the desired product, although controlling the regioselectivity might be challenging. Currently, there is a lack of specific literature precedent for the synthesis of the target compound using platinum(II) catalysis.

General Multicomponent Reactions (MCR) for Indolylacrylates

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. researchgate.netmdpi.com This strategy is a cornerstone of green chemistry due to its atom economy, reduced waste, and operational simplicity. researchgate.net While the direct synthesis of this compound via a single MCR is not prominently documented, MCRs are widely used to generate complex indole-containing heterocycles. researchgate.netnih.gov

For instance, a three-component reaction involving an indole, an aldehyde, and an active methylene compound like malononitrile or ethyl acetoacetate, often catalyzed by an agent like InCl₃ or piperidine, can yield highly functionalized indolyl-substituted pyrans or pyridines. nih.gov Another example is the synthesis of 3-(1H-indol-3-yl)isoindolin-1-ones through a catalyst-free, three-component reaction of phthalaldehydic acid, a primary amine, and an indole in water. rsc.org

These examples highlight the power of MCRs to construct complex molecules based on the indole framework. A hypothetical MCR for the target compound could involve the reaction of 2-phenylindole, a three-carbon carbonyl component, and an ethylating agent, though such a specific pathway requires dedicated research.

Indirect Synthesis Routes via Precursor Transformations

Indirect routes, which involve the sequential modification of a pre-existing indole core, offer a more controlled and often more feasible approach to the target molecule.

Cascade reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, provide an elegant pathway to complex molecular architectures. The aza-alkylation/intramolecular Michael cascade is particularly relevant for constructing the indole nucleus itself, which can then be further functionalized.

A notable example is the synthesis of ethyl 2-[2-(acyl)-1H-indol-3-yl]acetates. This process begins with the reaction of a precursor like (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate with an α-bromo ketone. researchgate.net This initial step is an aza-alkylation, where the nitrogen of the tosylamino group attacks the electrophilic carbon bearing the bromine. The subsequent intramolecular Michael addition of the resulting carbanion onto the acrylate system forms the five-membered ring of the indoline (B122111) core. A final dehydrogenation step yields the aromatic indole structure. researchgate.net This strategy demonstrates the formation of the core indole-3-acetic acid ester skeleton, a close structural analog of the target acrylate.

The aza-Michael reaction, the addition of an amine to an activated alkene like an acrylate, is a fundamental step in such cascades. georgiasouthern.eduwur.nl This reaction can be catalyzed by enzymes, such as lipases, or bases like DBU, sometimes under solvent-free or microwave-assisted conditions. wur.nlmdpi.com

A highly practical and common strategy involves the initial synthesis of a functionalized indole precursor, which is then elaborated to form the final acrylate side chain. For this compound, a key intermediate is 2-phenyl-1H-indole-3-carbaldehyde.

Step 1: Synthesis of 2-phenyl-1H-indole-3-carbaldehyde

This precursor can be synthesized via several established methods. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. It involves treating 2-phenylindole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl (-CHO) group at the electron-rich C3 position. researchgate.net

Step 2: Acrylate Side Chain Formation

With the aldehyde in hand, the acrylate ester side chain is typically installed using an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation. wikipedia.orgorganic-chemistry.org It involves the reaction of the aldehyde with a stabilized phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH, NaOMe, BuLi). organic-chemistry.org The HWE reaction is renowned for its high (E)-stereoselectivity, yielding the trans-alkene as the major product. wikipedia.orgorganic-chemistry.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the traditional Wittig reaction. youtube.comnih.gov

ReactionReactantsReagentsProductKey Features
Vilsmeier-Haack 2-PhenylindolePOCl₃, DMF2-Phenyl-1H-indole-3-carbaldehydeFormylation at C3 position.
Horner-Wadsworth-Emmons 2-Phenyl-1H-indole-3-carbaldehyde, Triethyl phosphonoacetateBase (e.g., NaH)This compoundForms (E)-acrylate side chain.

Domino reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the addition of new reagents. nih.gov The synthesis of the indole core itself can be achieved through elegant domino processes. One such method involves a palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition. nih.gov In this approach, a substituted 2-iodoaniline (B362364) reacts with a terminal alkyne (like phenylacetylene) in the presence of a palladium catalyst and a copper(I) co-catalyst, leading directly to the formation of the 2-substituted indole ring. nih.gov Once the 2-phenylindole core is formed, it can be functionalized as described in section 2.2.2.

Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for indole derivatives. researchgate.net These principles aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Several green strategies are applicable to the synthesis of indolylacrylates:

Use of Green Solvents: Water is an ideal green solvent. The synthesis of indole derivatives via MCRs has been successfully demonstrated in water, often without the need for a catalyst. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound sonication are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net

Catalysis: The development of reusable and environmentally benign catalysts is a key area. Brønsted acid ionic liquids have been employed as recyclable catalysts for the synthesis of α-indolylacrylates from indoles and pyruvates. rsc.orgresearchgate.net Similarly, nanocatalysts, such as NiO or mpCuO, have been used for the synthesis of related indole compounds in aqueous media. researchgate.net

Atom Economy: MCRs and domino reactions are inherently green as they maximize the incorporation of starting material atoms into the final product, thus minimizing waste. researchgate.net

The application of these principles offers more sustainable and efficient pathways for the production of this compound and related compounds.

Chemical Reactivity and Mechanistic Studies

Cycloaddition Reactions

The vinylindole structure of the compound allows it to act as a 4π component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The outcome of these reactions, including competition with other pathways like Michael additions, can be influenced by the nature of the dienophile and the reaction conditions. researchgate.net

Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate can engage in hetero-Diels-Alder reactions where either the vinylindole system acts as the diene or the acrylate (B77674) double bond acts as the dienophile. In reactions with electron-deficient heterodienes, such as conjugated nitrosoalkenes, the indole's C2-C3 double bond can serve as the dienophile. nih.gov This reactivity is a cornerstone for synthesizing complex heterocyclic systems. Theoretical studies, often employing Density Functional Theory (DFT), suggest that these cycloadditions are typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the heterodiene. nih.gov

The regioselectivity of cycloaddition reactions involving indole (B1671886) derivatives is a subject of extensive study. In the context of hetero-Diels-Alder reactions with species like ethyl nitrosoacrylate, theoretical calculations have been employed to rationalize the observed regioselectivity. nih.gov For instance, in the reaction of nitrosoalkenes with indole, the formation of a C3-alkylated product is often favored, proceeding through a transition state of lower energy compared to the pathway leading to C2 alkylation. nih.gov The stability of the resulting cycloadduct also plays a crucial role in determining the final product distribution. nih.gov DFT calculations can predict the energy barriers for different approaches (e.g., endo vs. exo), providing a comprehensive understanding of the reaction's regiochemical outcome. nih.gov

Table 1: Theoretical Analysis of Hetero-Diels-Alder Regioselectivity

Reactant SystemFavored PathwayRationaleComputational Method
Indole + Ethyl NitrosoacrylateC3 Alkylation via exo approachLower energy transition state and more stable cycloadduct intermediate. nih.govDFT (B3LYP/6-31G(d,p)) nih.gov

Nucleophilic Additions

The electron-deficient nature of the acrylate double bond in this compound makes it highly susceptible to attack by nucleophiles.

The compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The base-catalyzed addition of an enolate anion to an activated α,β-unsaturated carbonyl compound is a classic example of the Michael reaction. researchgate.net Various catalysts, including amines and phosphines, have been shown to be effective for promoting thiol-Michael additions to acrylates. rsc.org The reaction typically proceeds with high efficiency, often providing the adducts in excellent yields. researchgate.net

Table 2: Representative Michael Addition Reactions

NucleophileCatalystProduct Type
ThiolsAmines, Phosphines rsc.orgβ-thioether substituted propanoate nih.gov
AminesLewis acids, DBU researchgate.netmdpi.comβ-amino substituted propanoate researchgate.net
MalonatesEtPPh₂ nih.govβ-dialkylmalonate substituted propanoate
EnolatesBase (e.g., alkoxide)β-alkyl-δ-ketoester

The title compound, this compound, is itself a product of C3 functionalization of a 2-phenylindole (B188600) precursor. The C3 position of the indole ring is the most nucleophilic and is readily attacked by electrophiles. mdpi.com The synthesis of the title compound likely involves a Friedel-Crafts-type alkylation or a condensation reaction at this position. While the C3 position is substituted, further reactivity can occur at other sites. For instance, N-alkylation of the indole nitrogen is a common subsequent reaction. mdpi.com Modern methods have also been developed for the direct C2-alkylation of 3-substituted indoles, though this is often more challenging. nih.gov Catalytic systems, including those based on nickel, have been developed for the chemoselective C3-alkylation of indoles with alcohols via a "borrowing hydrogen" methodology. rsc.org

Intramolecular Cyclization Pathways

The structure of this compound contains functionalities that can participate in intramolecular cyclization reactions to form novel polycyclic systems. These reactions can be triggered by thermal, photochemical, or catalytic conditions. For instance, photochemical 5-exo-trig cyclizations of aryl radicals are a known method for preparing (E)-3-ylideneoxindoles from related N-aryl acrylamides. mdpi.com Similarly, intramolecular cyclizations of o-alkynyl arylamines can be used to construct poly-functionalized indoles. nih.gov The specific pathway for the title compound would depend on the reaction conditions and the potential for interaction between the indole N-H, the C2-phenyl ring, and the acrylate tail.

Table 3: Plausible Intramolecular Cyclization Products

Reaction TypeConditionsPotential Product
Radical CyclizationPhotochemical (e.g., blue LED), H-atom donor mdpi.commdpi.comOxindole-fused polycycle
Friedel-Crafts AcylationStrong acid (e.g., PPA, Eaton's reagent)Cyclopenta[b]indole derivative
Nucleophilic AttackBase-mediatedN-acylated spirocycle

Hydrolysis and Decarboxylation Processes

The hydrolysis of this compound involves the conversion of the ethyl ester functional group into a carboxylic acid, yielding 3-(2-phenyl-1H-indol-3-yl)acrylic acid. This reaction is typically carried out under acidic or basic conditions. Under basic conditions, such as heating with aqueous or mixed water-ethanol solutions of a base, the ester is readily hydrolyzed. beilstein-journals.org The process begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

Vigorous hydrolysis under harsh acidic conditions, for instance, by refluxing with a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH), can also achieve this transformation. beilstein-journals.org This method is effective for cleaving the ester bond to yield the corresponding carboxylic acid.

Following hydrolysis, the resulting 3-(2-phenyl-1H-indol-3-yl)acrylic acid can undergo decarboxylation, particularly under forcing conditions. The stability of the acrylic acid derivative is a critical factor; for instance, compounds like 2-(perfluorophenyl)malonic acid show a strong tendency towards decarboxylation due to thermal instability. beilstein-journals.org While specific studies on the decarboxylation of 3-(2-phenyl-1H-indol-3-yl)acrylic acid are not extensively detailed in the literature, the general mechanism for related vinylogous acids suggests that the loss of carbon dioxide can occur upon heating, often facilitated by the presence of a catalyst. The reaction would result in the formation of 3-vinyl-2-phenyl-1H-indole.

The efficiency and outcome of these processes are summarized in the table below, based on analogous reactions.

ProcessReagents & ConditionsIntermediate/ProductNotes
Basic HydrolysisAqueous NaOH or KOH, EtOH/H₂O, RefluxSodium 3-(2-phenyl-1H-indol-3-yl)acrylateYields the carboxylate salt, requiring a subsequent acidification step.
Acidic HydrolysisAq. HBr / AcOH, Reflux3-(2-phenyl-1H-indol-3-yl)acrylic acidA vigorous, one-step method to obtain the carboxylic acid. beilstein-journals.org
DecarboxylationHeating (potentially with catalyst)3-Vinyl-2-phenyl-1H-indoleRequires the initial hydrolysis of the ester; proceeds via the carboxylic acid intermediate.

Oxidative Alkenylation Reactions

This compound can be synthesized via oxidative alkenylation, a type of Mizoroki-Heck reaction, which involves the direct C-H functionalization of the indole core. rsc.org This method provides an efficient route for forming carbon-carbon bonds by coupling the indole with an alkene, in this case, ethyl acrylate. The regioselectivity of the alkenylation (i.e., whether the reaction occurs at the C2 or C3 position of the indole) is a critical aspect and can be controlled by the choice of ligands and reaction conditions. rsc.org

In the context of synthesizing the target compound, the reaction would involve the coupling of 2-phenyl-1H-indole with ethyl acrylate. Palladium(II) catalysts are commonly employed for this transformation. rsc.org The general mechanism involves the coordination of the palladium catalyst to the indole, followed by a regioselectivity-determining step, which can be either C-H activation or subsequent functionalization. rsc.org

Research on the oxidative Heck reaction of indoles has shown that in "ligandless" systems or with certain standard ligands, C3-alkenylation is often the preferred pathway. rsc.org The reaction is typically performed in the presence of a palladium source like Pd(OAc)₂, an oxidant to regenerate the active Pd(II) catalyst (e.g., Cu(OAc)₂ under an oxygen atmosphere), and a suitable solvent such as N,N-dimethylformamide (DMF). rsc.org

The development of specific ligand systems, such as sulfoxide-2-hydroxypyridine (SOHP) ligands, has been shown to switch the regioselectivity, favoring C2-alkenylation. rsc.org However, for the synthesis of this compound, conditions favoring C3-selectivity are required.

Catalyst SystemAlkene PartnerKey ConditionsTypical OutcomeReference
Pd(OAc)₂ / Cu(OAc)₂Ethyl AcrylateDMF, 70°C, O₂ (1 atm)Predominantly C3-alkenylation rsc.org
Na₂PdCl₄ / sSPhosEthyl AcrylateCH₃CN/H₂O, Na₂CO₃, MW heatingHigh conversion to (E)-isomer nih.gov
PdCl₂(CH₃CN)₂ / Cu(OTf)₂tert-Butyl AcrylateDMF, 70°C, O₂ (1 atm)C3-selectivity under ligandless conditions rsc.org

All Heck coupling reactions typically progress with a high degree of stereoselectivity, generating only the E-isomers (trans-isomers), which can be confirmed by the large coupling constant (typically J = 16 Hz) for the vinylic protons in ¹H NMR spectra. nih.gov

Photochemical Transformations

Upon absorption of ultraviolet light, this compound, which predominantly exists as the thermodynamically stable trans-isomer, can undergo photoinduced isomerization to the cis-isomer. This process is a fundamental photochemical reaction for compounds containing a carbon-carbon double bond conjugated with chromophores.

Studies on the closely related compound trans-ethyl-3-(1H-indole-3-yl)acrylate (trans-EIA) using steady-state absorption, fluorescence, and femtosecond transient absorption techniques provide significant insight into this mechanism. uky.edu The process is initiated by the excitation of the molecule to an excited electronic state. This excited state involves significant intramolecular charge transfer (ICT), which has been estimated to occur with a time constant of 0.35 picoseconds. uky.edu

Following the formation of the charge transfer state, the molecule deactivates back to the ground state. This relaxation occurs through internal conversion, proceeding along the torsional coordinate of the acrylate double bond. uky.edu As the molecule twists towards a perpendicular conformation, it reaches a point where the potential energy surfaces of the excited and ground states intersect, allowing for efficient non-radiative decay. This process, which leads to the formation of both trans and cis isomers, was found to have a time constant of 1.8 picoseconds. uky.edu The formation of the cis-isomer following irradiation has been confirmed experimentally using chromatography and ¹H NMR. uky.edu

ProcessTime ConstantMechanismReference
Excited State Intramolecular Charge Transfer (ICT)0.35 psInitial step after photoexcitation. uky.edu
Internal Conversion via Double Bond Torsion1.8 psDepletion of the charge transfer state, leading to isomerization. uky.edu

The deactivation of the excited state of this compound, like other indole derivatives, is a complex process involving several competing pathways beyond isomerization. The photophysics of indole itself is characterized by two low-lying π → π* electronic transitions, labeled as ¹Lₐ and ¹Lₑ states, which are nearly degenerate in energy. nih.govuniroma1.it Upon excitation, the molecule relaxes, and the relative energies of these states can be influenced by solvent polarity due to differences in their dipole moments. nih.govuniroma1.it

The primary deactivation pathways from the excited singlet state (S₁) are:

Fluorescence: Radiative decay back to the ground state (S₀) by emitting a photon. The rate of this process (k_F) is related to the fluorescence quantum yield. nih.gov

Internal Conversion (IC): Non-radiative decay to the ground state. As discussed above, torsion around the C=C bond is a major IC pathway for this molecule, leading to isomerization. uky.edu

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state to a triplet excited state (T₁).

Non-radiative deactivation (k_nr): This encompasses all non-radiative pathways. For indole derivatives with an N-H group, hydrogen bonding with solvent molecules (like water) can provide an additional deactivation channel. nih.gov Furthermore, the intramolecular carbonyl group of the acrylate moiety can contribute to internal quenching. nih.gov

The excited state dynamics can be modeled as transitions between different electronic states, including the spectroscopically active ¹Lₐ and ¹Lₑ states and, in some cases, a "dark" ¹πσ* state. nih.govuniroma1.itacs.org The relaxation process in solution involves transitions between these states, ultimately leading back to the ground state. nih.govuniroma1.it The complexity of these pathways is responsible for the characteristic fluorescence properties and solvent-dependent Stokes shift observed in indole derivatives. nih.govuniroma1.it

Spectroscopic Characterization Techniques for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the bonds. It is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 2-(2-phenyl-1H-indol-3-yl)acrylate shows several characteristic absorption bands.

A broad peak at 3330 cm⁻¹ is indicative of the N-H stretching vibration of the indole (B1671886) ring. The peaks at 3056 cm⁻¹ are attributed to the aromatic C-H stretching vibrations. The aliphatic C-H stretching vibrations of the ethyl group are observed at 2980 cm⁻¹ and 2802 cm⁻¹. A strong absorption band at 1701 cm⁻¹ corresponds to the C=O stretching of the ester functional group. The C=C stretching vibrations of the aromatic rings and the acrylate (B77674) moiety are observed at 1618 cm⁻¹. The C-N and C-O stretching vibrations are found at 1455 cm⁻¹ and in the region of 1276-1184 cm⁻¹, respectively. rsc.org

Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch3330
Aromatic C-H Stretch3056
Aliphatic C-H Stretch2980, 2802
C=O Stretch (Ester)1701
C=C Stretch (Aromatic/Alkene)1618
C-N Stretch1455
C-O Stretch1276, 1184

Data for Ethyl 2-(2-phenyl-1H-indol-3-yl)acrylate rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. Using Electrospray Ionization (ESI), the sample is ionized in a soft manner, which typically results in the observation of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

For Ethyl 2-(2-phenyl-1H-indol-3-yl)acrylate, the HRMS-ESI analysis showed a sodium adduct ion [M+Na]⁺ at a mass-to-charge ratio (m/z) of 314.1151. This is in close agreement with the calculated value of 314.1157 for the molecular formula C₁₉H₁₇NO₂Na, confirming the elemental composition of the molecule. rsc.org

Parameter Value
Ionization ModeESI
Adduct[M+Na]⁺
Calculated m/z314.1157
Found m/z314.1151

Data for Ethyl 2-(2-phenyl-1H-indol-3-yl)acrylate rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is dictated by the presence of chromophores, which are functional groups capable of absorbing light. The core structure of this compound, featuring a phenyl ring, an indole system, and an acrylate group, contains extensive conjugation, which is expected to result in characteristic UV-Vis absorption bands.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

Chromophore SystemExpected Absorption Range (λmax)
Phenyl-Indole Conjugation250 - 320 nm
Full Molecular Conjugation320 - 400 nm

Note: The data in this table is hypothetical and based on the analysis of similar chemical structures. Actual experimental values may vary.

Chromatographic Methods for Purity Assessment

Chromatography is an indispensable tool for separating and purifying chemical compounds. For this compound, techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are employed to assess its purity.

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the product. nih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a mobile phase (solvent system) is allowed to ascend the plate. chemistryhall.com The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. chemistryhall.com

For a compound like this compound, which possesses moderate polarity due to the ester group and the N-H of the indole, a common choice for the stationary phase would be silica gel. chemistryhall.com The mobile phase would typically be a mixture of a non-polar solvent and a more polar solvent. A frequently used system is a mixture of hexane (B92381) and ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation, which is indicated by a retention factor (Rf) value that is neither too high nor too low, ideally between 0.3 and 0.7. chemistryhall.com The visualization of the spots on the TLC plate can be achieved under UV light, as the conjugated system in the molecule is expected to be UV-active.

Table 2: General TLC Parameters for Analysis of Indole Derivatives

ParameterDescription
Stationary Phase Silica Gel GF254
Mobile Phase Hexane:Ethyl Acetate (varying ratios, e.g., 7:3)
Visualization UV lamp (254 nm)

Note: The specific Rf value for this compound would need to be determined experimentally.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov While the volatility of this compound (molar mass: 291.35 g/mol ) may be limited, GC analysis could be feasible, particularly with a high-temperature column and appropriate derivatization if necessary. pharmaffiliates.com

In a typical GC setup for indole derivatives, a capillary column with a non-polar or medium-polarity stationary phase is used. nih.govoup.com The sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through the column. oup.com The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) could be suitable for the detection of this compound, with the latter offering higher sensitivity for nitrogen-containing molecules. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions.

Table 3: General GC Parameters for Analysis of Indole Derivatives

ParameterDescription
Column Capillary column (e.g., DB-5 or equivalent)
Carrier Gas Helium or Nitrogen
Injector Temperature 250-300 °C
Oven Program Temperature gradient (e.g., 100 to 280 °C)
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)

Note: The specific retention time for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions.

To perform X-ray crystallography, a single crystal of high quality is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. From this map, the positions of the individual atoms can be determined.

Table 4: Information Obtainable from X-ray Crystallography

Structural InformationDescription
Molecular Conformation The 3D shape of the molecule in the solid state.
Bond Lengths and Angles Precise measurements of the distances and angles between atoms.
Dihedral Angles The rotational angles between different planes of the molecule.
Crystal Packing The arrangement of molecules in the crystal lattice.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and π-π stacking.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the electronic structure and reactivity of molecules. For Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate, such studies would provide valuable insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-31G(d,p)) to accurately model its molecular properties. These calculations would form the foundation for the analyses described in the subsequent sections.

Conformer Optimization and Energy Minimization

This compound possesses several rotatable bonds, leading to the possibility of multiple stable conformations (conformers). Computational chemists would perform a conformational analysis to identify the most stable three-dimensional structures. This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformer. The structures corresponding to energy minima on the potential energy surface represent the stable conformers. The results of such an analysis would be presented in a data table, ranking the conformers by their relative energies.

Table 1: Hypothetical Relative Energies of Optimized Conformers

Conformer Relative Energy (kcal/mol)
1 (Global Minimum) 0.00
2 1.25
3 2.50

Note: This table is for illustrative purposes only, as no published data is available.

Electronic Structure Analysis (HOMO/LUMO, Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. These values would be calculated for the optimized geometry of the most stable conformer.

Table 2: Hypothetical Frontier Molecular Orbital Energies

Parameter Energy (eV)
EHOMO -5.8
ELUMO -1.5
Energy Gap (ΔE) 4.3

Note: This table is for illustrative purposes only, as no published data is available.

Kinetic Stability Predictions

The kinetic stability of a molecule refers to its resistance to chemical change. The HOMO-LUMO energy gap is a primary indicator of kinetic stability. mdpi.com A large energy gap implies that significant energy is required to excite an electron from the HOMO to the LUMO, suggesting higher kinetic stability and lower chemical reactivity. mdpi.com

Electrophilicity Index Determination

The electrophilicity index (ω) is a measure of a molecule's ability to accept electrons. It is calculated from the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electrophile. This parameter is valuable for predicting how the molecule will interact with nucleophiles.

Table 3: Hypothetical Global Reactivity Descriptors

Parameter Value (eV)
Ionization Potential (I) 5.8
Electron Affinity (A) 1.5
Electronegativity (χ) 3.65
Chemical Hardness (η) 2.15
Electrophilicity Index (ω) 3.10

Note: This table is for illustrative purposes only, as no published data is available.

Polarizability and Hyperpolarizability Calculations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a measure of the nonlinear optical response of a molecule. These properties are important for applications in materials science, particularly in the development of nonlinear optical materials. Calculations of the dipole moment, polarizability, and first-order hyperpolarizability would provide insights into the potential of this compound for such applications.

Table 4: Hypothetical Polarizability and Hyperpolarizability Values

Parameter Calculated Value
Dipole Moment (Debye) 3.5
Mean Polarizability (α) 30 x 10-24 esu
First Hyperpolarizability (β) 15 x 10-30 esu

Note: This table is for illustrative purposes only, as no published data is available.

Vibrational Analysis and Spectral Predictions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of molecules. In conjunction with quantum chemical calculations, it allows for a detailed assignment of vibrational modes. Theoretical vibrational analysis for this compound is typically performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

The process begins with the optimization of the molecule's geometry to its lowest energy state. Following this, vibrational frequencies are calculated at the same level of theory. These calculated frequencies correspond to the fundamental modes of vibration, which include stretching, bending, and torsional motions of the atoms. The predicted IR and Raman intensities help in assigning the peaks observed in experimental spectra.

A hypothetical vibrational frequency assignment for this compound, based on DFT calculations, is presented in the table below. The assignments are based on the characteristic vibrational modes of the functional groups present in the molecule, such as the indole (B1671886) ring, the phenyl group, and the ethyl acrylate (B77674) moiety.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
3450 Medium N-H stretching (indole)
3100-3000 Medium-Weak C-H stretching (aromatic)
2980-2850 Weak C-H stretching (aliphatic -CH2-, -CH3)
1715 Strong C=O stretching (ester)
1620 Strong C=C stretching (acrylate)
1580, 1490, 1450 Medium C=C stretching (aromatic rings)
1370 Medium C-N stretching (indole)
1250 Strong C-O stretching (ester)

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

The initial step in molecular docking is the preparation of both the ligand and the protein structures. The three-dimensional structure of this compound is optimized for its lowest energy conformation. For the protein target, a crystallographic structure is typically obtained from a repository like the Protein Data Bank (PDB).

The docking simulation then places the ligand into the active site of the protein and samples a large number of possible orientations and conformations. These poses are then scored based on a scoring function that estimates the binding affinity. The resulting docked poses reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for the stability of the ligand-protein complex.

For a compound like this compound, a plausible target could be an enzyme such as a kinase or cyclooxygenase, given the known activities of similar indole derivatives. The interaction profile would likely involve the indole N-H group acting as a hydrogen bond donor, the ester carbonyl as a hydrogen bond acceptor, and the aromatic rings participating in hydrophobic and pi-stacking interactions with the protein's active site residues.

The scoring functions used in molecular docking provide a quantitative prediction of the binding affinity, often expressed as a binding energy (in kcal/mol) or a docking score. A more negative binding energy generally indicates a more stable ligand-protein complex.

The predicted binding mode provides a visual representation of how the ligand fits into the binding pocket. This information is critical for understanding the structure-activity relationship and for the rational design of more potent analogs.

A hypothetical summary of a molecular docking study of this compound with a putative protein target is presented below.

Table 2: Predicted Binding Affinity and Key Interactions from Molecular Docking

Protein Target Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Cyclooxygenase-2 -9.5 Arg120, Tyr355 Hydrogen Bond with ester C=O
(COX-2) Val523, Ser353 Hydrophobic interaction with phenyl ring

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are valuable in the early stages of drug discovery to identify candidates with favorable drug-like properties. Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict these parameters.

The predictions are based on the molecular structure of this compound and include parameters related to its absorption, distribution, metabolism, and excretion. These properties are crucial for determining the bioavailability and disposition of a compound in a biological system.

The table below presents a hypothetical in silico ADME profile for this compound.

Table 3: Predicted ADME Properties of this compound

ADME Property Predicted Value Interpretation
Molecular Weight 315.37 g/mol Compliant with Lipinski's rule (<500)
LogP (Octanol/Water Partition Coefficient) 4.2 Indicates good lipophilicity for membrane permeability
Aqueous Solubility (LogS) -4.5 Low to moderate solubility
Human Intestinal Absorption >90% Predicted to be well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeation Low Not likely to cross the BBB significantly
Cytochrome P450 2D6 Inhibition Inhibitor Potential for drug-drug interactions

Mechanistic Biological Activities and in Vitro Studies

Molecular Target Interactions

There is no available research data on the specific molecular target interactions of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate.

Enzyme Inhibition Mechanisms (e.g., COX-2, Plasminogen Activator Inhibitor-1)

Receptor Activation/Modulation (e.g., AhR-driven mechanisms, CRTH2 receptor)

Information regarding the activation or modulation of the Aryl hydrocarbon Receptor (AhR) or the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) receptor by this compound is not present in the current scientific literature.

DNA/RNA Interaction Studies (e.g., B-DNA, Topoisomerase I)

There are no published studies examining the potential interactions between this compound and nucleic acids such as B-DNA, nor are there reports on its effect on enzymes like Topoisomerase I.

Cellular Pathway Modulation (In Vitro)

No in vitro studies have been published that describe the modulation of cellular pathways by this compound.

Cell Cycle Arrest Mechanisms

There is no research available detailing any effects of this compound on cell cycle progression or its potential to induce cell cycle arrest.

Modulation of Signaling Pathways (e.g., YAP1/TAZ-TEAD complexes)

The direct modulation of the Hippo signaling pathway, specifically the interaction between Yes-associated protein 1 (YAP1) or its paralog TAZ and the TEA domain (TEAD) family of transcription factors, by this compound has not been extensively documented in publicly available research.

The YAP/TAZ-TEAD signaling axis is a critical regulator of cell proliferation, apoptosis, and stem cell self-renewal. nih.gov When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors. nih.gov This complex then drives the expression of genes that promote cell growth and inhibit cell death. nih.gov Dysregulation of this pathway, leading to the overexpression or activation of YAP/TAZ, is implicated in the development and progression of various cancers and is associated with resistance to oncotherapy. nih.gov Consequently, the YAP/TAZ-TEAD protein-protein interaction has emerged as a promising therapeutic target for cancer treatment. nih.gov Research is focused on developing small molecule inhibitors that can disrupt this complex, thereby suppressing oncogenic signaling. nih.gov While various indole (B1671886) derivatives have been investigated for a wide range of biological activities, specific studies detailing the interaction of this compound with the YAP/TAZ-TEAD complex are not currently available.

Antioxidant Activity Investigations (In Vitro Radical Scavenging)

The antioxidant potential of indole derivatives has been a subject of scientific inquiry. In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, are commonly used to quantify this activity. eco-vector.comnih.govnih.gov This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. nih.gov

Studies on ethenyl indoles, which are structurally related to this compound, have demonstrated substituent-dependent antioxidant activity. researchgate.netrsc.org For instance, ethenyl indoles with electron-donating substituents, such as a hydroxyl group, exhibit significant antioxidant properties, with 50% inhibition concentration (IC50) values comparable to that of Vitamin E. researchgate.netrsc.org The proposed mechanism for this radical scavenging activity involves the transfer of a hydrogen atom from the indole N-H group or a process of single electron transfer followed by proton transfer. researchgate.net

The table below presents data from studies on related indole compounds, illustrating the potential for this class of molecules to act as antioxidants.

Compound ClassSpecific Compound ExampleAssayIC50 Value (µM)Reference CompoundReference IC50 (µM)
Ethenyl IndolesHydroxy-substituted phenylethenyl-indoleDPPH~24Vitamin E~26
Ethenyl IndolesOther substituted phenylethenyl-indolesDPPH30-63Vitamin E~26

Data sourced from studies on structurally similar ethenyl indoles. researchgate.netrsc.org

Anti-Inflammatory Effects (In Vitro Cytokine Production, Nitrite Inhibition)

The anti-inflammatory properties of various indole derivatives have been evaluated in vitro. These studies often focus on the inhibition of key inflammatory mediators such as prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.commdpi.com

For example, certain N-acylhydrazone derivatives of indole have demonstrated the ability to reduce leukocyte migration and significantly decrease the levels of IL-6, TNF-α, IL-17, and IFN-γ in in vivo models, with the mechanism suggested to involve the nitric oxide pathway. nih.gov The inhibition of nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is a key target for anti-inflammatory agents. mdpi.com Similarly, the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 which is induced during inflammation, is another important mechanism. mdpi.com While specific data for this compound is not detailed in the available literature, the broader class of indole-containing compounds has shown promise in modulating these inflammatory pathways.

Antimicrobial Activity (In Vitro Evaluation against Bacterial and Fungal Strains)

Indole and its derivatives are recognized as an important class of compounds in the development of new antimicrobial agents. nih.govnih.gov Various indole-containing molecules have been synthesized and tested against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govmdpi.com

In vitro evaluations are typically conducted to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov Studies on indole derivatives conjugated with moieties like 1,2,4-triazole (B32235) have shown a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against tested microbes. nih.gov Some indole-triazole conjugates have demonstrated particularly potent antifungal activity against Candida species, with MIC values as low as 2 µg/mL. nih.gov Other studies on tris(1H-indol-3-yl)methylium salts have reported high activity (MIC 0.13–1.0 µg/mL) against both antibiotic-sensitive and resistant bacteria. mdpi.com

The table below summarizes the antimicrobial activity of various classes of indole derivatives against selected microbial strains, indicating the potential of this scaffold in antimicrobial drug discovery.

Compound ClassMicroorganismStrain ExampleMIC Range (µg/mL)
Indole-Triazole/Thiadiazole DerivativesGram-positive bacteriaMRSA3.125 - 50
Indole-Triazole/Thiadiazole DerivativesGram-negative bacteriaE. coli3.125 - 50
Indole-Triazole/Thiadiazole DerivativesFungusC. krusei3.125 - 50
Indole-Triazole ConjugatesFungusC. tropicalisAs low as 2
Indole-Triazole ConjugatesFungusC. albicansAs low as 2
tris(1H-indol-3-yl)methylium SaltsGram-positive bacteriaS. aureus0.13 - 1.0

Data represents findings for various classes of indole derivatives, not specifically this compound. nih.govnih.govmdpi.com

Antitubercular Activity (In Vitro Evaluation)

The indole nucleus is a scaffold of significant interest in the search for new antitubercular agents. nih.govresearchgate.net Numerous indole-based compounds have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net

Screening is typically performed against the virulent H37Rv strain of M. tuberculosis. japsonline.comnih.gov Research on 3-phenyl-1H-indoles has identified compounds with potent activity against M. tuberculosis H37Rv and even against multidrug-resistant (MDR) strains. nih.govresearchgate.net Similarly, studies on 3-triazenoindoles have revealed compounds with MICs as low as 0.2 to 0.5 µg/mL against the H37Rv strain and an isoniazid-resistant clinical isolate. nih.gov These findings highlight the potential of the indole framework in developing novel drugs to combat tuberculosis.

The table below shows the antitubercular activity of related indole compounds against M. tuberculosis H37Rv.

Compound ClassOrganismMIC (µg/mL)Notes
3-TriazenoindolesM. tuberculosis H37Rv0.2 - 0.5Also active against isoniazid-resistant strain CN-40.
3-Phenyl-1H-indolesM. tuberculosis H37RvVariableTop hits also showed activity against MDR strains.

Data represents findings for related indole derivatives. nih.govresearchgate.netnih.gov

Intestinal Barrier Function Modulation (In Vitro Models)

The potential effects of this compound on intestinal barrier function have not been specifically reported. In vitro studies of intestinal barrier integrity commonly utilize models such as Caco-2 human epithelial cell monolayers grown on porous inserts. nih.govnih.govmdpi.com These differentiated cells form tight junctions and polarize, mimicking the intestinal epithelium. nih.gov

The integrity of this cellular barrier is often assessed by measuring the Transepithelial Electrical Resistance (TEER). nih.govnih.gov A decrease in TEER indicates a disruption of the barrier, while an increase suggests enhancement of barrier function. nih.govresearchgate.net Studies have shown that certain polyphenolic compounds can protect and improve intestinal barrier function in these models, as evidenced by increased TEER and reduced paracellular permeability. nih.govresearchgate.net While the indole scaffold is present in natural metabolites that interact with the gut, research specifically investigating the modulation of intestinal barrier integrity by this compound using these in vitro models is currently lacking.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Indole (B1671886) Core Substituents on Activity

Substituents on the indole core of the 2-phenylindole (B188600) scaffold play a significant role in modulating biological activity. The type and position of these substituents can impact the compound's potency, selectivity, and pharmacokinetic properties. For instance, in a series of 2-phenylindole derivatives, the presence of electron-withdrawing or electron-donating groups at various positions on the indole ring has been shown to be a key determinant of their anticancer activity. plos.org

A study on 2,3-diphenyl indole derivatives revealed that the introduction of a chloro group at the 5-position of the indole ring led to an increase in in vitro antimalarial activity when compared to the unsubstituted analogs. nih.gov Conversely, the presence of fluoro, amine, methoxy, or hydroxy groups at the same position resulted in diminished antimalarial activity. nih.gov This highlights the sensitive dependence of biological activity on the nature of the substituent at a specific position.

In the context of anti-inflammatory activity, modifications on the indole ring have also been shown to be critical. For example, in a series of 2-arylindole derivatives, substitutions at the 3-position with a carboxaldehyde oxime or a cyano group resulted in potent nitric oxide synthase and NFκB inhibitory activities. cambridgemedchemconsulting.com

Table 1: Influence of Indole Core Substituents on Biological Activity of 2-Phenylindole Analogs

Substituent Position Substituent Observed Effect on Activity Reference
5-position Chloro Increased antimalarial activity nih.gov
5-position Fluoro, Amine, Methoxy, Hydroxy Diminished antimalarial activity nih.gov

Role of the Phenyl Substituent at C2 Position

The phenyl group at the C2 position of the indole ring is a defining feature of this class of compounds and is integral to their biological activity. Variations in the substitution pattern on this phenyl ring can lead to significant changes in potency and selectivity. Studies have shown that the electronic nature and steric bulk of substituents on the C2-phenyl ring can influence the molecule's interaction with its biological target. nih.gov

For instance, in the development of anticancer agents based on the 2-phenylindole scaffold, the type and position of substituents on the C2-phenyl ring were found to be critical for their ability to inhibit the growth of human breast cancer cells. nih.gov The specific mechanisms of action were observed to vary depending on these substitutions. nih.gov

Furthermore, research on 2-phenylindole derivatives as inhibitors of nitric oxide synthase and NFκB demonstrated that a 6'-methoxy-naphthalen-2'-yl group at the C2 position resulted in excellent inhibitory activity against NFκB. cambridgemedchemconsulting.com This suggests that extending the aromatic system at the C2 position can be a viable strategy for enhancing specific biological activities.

Table 2: Impact of C2-Aryl Substituents on NFκB Inhibitory Activity

C2-Aryl Substituent IC50 (µM) for NFκB Inhibition Reference
Phenyl 25.4 ± 2.1 cambridgemedchemconsulting.com

Significance of the Acrylate (B77674) Moiety (E/Z Isomerism, Ester Group)

E/Z Isomerism

Ester Group

The ethyl ester group of the acrylate moiety also plays a crucial role. It influences the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Modification of this ester group is a common strategy in medicinal chemistry to fine-tune these properties. For instance, replacing the ethyl group with other alkyl groups (e.g., methyl, propyl, butyl) can alter the compound's solubility and metabolic stability.

Furthermore, the ester linkage itself can be a target for metabolic degradation by esterases in the body. nih.gov To improve metabolic stability, the ester group can be replaced by bioisosteres, which are functional groups with similar physicochemical properties. Common bioisosteric replacements for esters include amides, oxadiazoles, and triazoles. cambridgemedchemconsulting.commdpi.com These replacements can lead to compounds with improved pharmacokinetic profiles while retaining or even enhancing the desired biological activity. nih.gov

Impact of N-Substituents on the Indole Ring

Modification at the N1 position of the indole ring provides another avenue for modulating the biological activity of 2-phenylindole derivatives. The introduction of various substituents on the indole nitrogen can alter the molecule's electronic properties, steric hindrance, and hydrogen bonding capacity.

In a study of 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin (B1671933) analogs, the insertion of different benzyl (B1604629) or benzoyl fragments at the N1 position was explored. The results indicated that methanesulfonyl derivatives at this position exhibited the highest anti-inflammatory and analgesic activities. researchgate.net This suggests that the electronic nature of the N-substituent is a key determinant of activity.

Molecular Hybridization Strategies in Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. mdpi.com This approach aims to create new molecules with improved affinity, efficacy, and/or a better safety profile compared to the individual parent compounds. The 2-phenylindole scaffold has been utilized in such hybridization strategies.

For instance, 2-phenylindole derivatives have been conjugated with a cytotoxic agent based on combretastatin (B1194345) A4, a potent inhibitor of tubulin polymerization. nih.gov This hybridization aims to combine the estrogen receptor (ER) binding properties of the 2-phenylindole scaffold with the cytotoxic effects of the combretastatin A4 moiety to create a dual-acting anticancer agent. nih.gov The resulting hybrid compound demonstrated strong antiproliferative activity in ER-positive breast cancer cells. nih.gov

Another example involves the hybridization of the 2,3-diphenyl-2H-indazole scaffold, which is structurally related to 2-phenylindole, with combretastatin A-4. This strategy aimed to increase the cytotoxic effect by combining two biologically active structures and stabilizing the active cis-conformation of the combretastatin moiety. nih.gov

Pharmacophore Identification for Design Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. plos.org By identifying the key pharmacophoric features of ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate and its analogs, new compounds with potentially enhanced activity can be designed.

For anticancer 2-phenylindole derivatives, 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been conducted to develop pharmacophore models. These models have identified key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for activity. plos.org

A typical pharmacophore model for a 2-phenylindole derivative might include:

An indole N-H group acting as a hydrogen bond donor.

The C2-phenyl ring providing a hydrophobic interaction.

Substituents on the indole or phenyl rings acting as hydrogen bond acceptors or donors.

The acrylate moiety at the C3 position, which can also participate in hydrogen bonding and hydrophobic interactions.

These models serve as valuable tools for the virtual screening of compound libraries to identify new potential hits and for guiding the rational design of more potent and selective analogs. plos.org

Synthesis and Investigation of Derivatives, Analogues, and Hybrid Structures

Modifications of the Indole (B1671886) Nucleus

The indole nucleus is a common feature in many biologically significant compounds, and its reactivity allows for diverse modifications. impactfactor.org The C3 position of the indole is a particularly reactive nucleophilic site. rsc.org Alterations to this core structure, both through substitution and the addition of new ring systems, have been a key focus of synthetic efforts.

Substitution Patterns on the Indole Ring

The indole ring of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate offers several positions for substitution, allowing for the fine-tuning of its chemical properties. Research has explored substitutions on both the nitrogen atom of the pyrrole (B145914) ring and various positions on the benzene (B151609) portion of the indole core.

N-alkylation is a common strategy, as seen in the synthesis of 1-ethyl-2-phenyl-1H-indole, a precursor for more complex derivatives. nih.govnih.gov Another significant modification involves the introduction of a phenylsulfonyl group onto the indole nitrogen. This N-sulfonylation has been documented in compounds like Ethyl 2-bromo-3-(1-phenylsulfonyl-1H-indol-3-yl)acrylate. researchgate.net Beyond the nitrogen atom, substitutions on the carbocyclic part of the indole ring have also been investigated. For instance, a diethyl diacrylate derivative has been synthesized featuring substitution at the 2 and 7 positions of the indole ring, with a large phenylisoquinoline group attached to the indole nitrogen. iucr.org

These examples demonstrate the versatility of the indole scaffold in accommodating a range of substituents at various positions.

Table 1: Examples of Substitution Patterns on the Indole Nucleus

Compound NamePosition of SubstitutionSubstituentReference
1-Ethyl-2-phenyl-1H-indoleN-1Ethyl (-CH₂CH₃) nih.govnih.gov
Ethyl 2-bromo-3-(1-phenylsulfonyl-1H-indol-3-yl)acrylateN-1Phenylsulfonyl (-SO₂Ph) researchgate.net
Diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylateN-1, C-2, C-7N-1: 8-phenylisoquinolin-1-yl C-2 & C-7: Ethyl acrylate (B77674) iucr.org

Ring Annulation Strategies involving the Indole Core

Ring annulation involves the construction of new rings fused to the existing molecular framework. While direct annulation on the this compound core is not extensively detailed, related strategies on similar scaffolds highlight the potential for such transformations. For example, organocatalytic formal [4+2] annulation reactions have been developed using acrylate derivatives of 2-(4H-benzo[d] rsc.orgresearchgate.netoxazin-4-yl)acrylates. oaepublish.com This type of reaction, which involves a ring-opening/Michael addition/annulation cascade, is used to furnish complex structures like tetrahydroquinolines. oaepublish.com Such strategies could conceptually be applied to create more complex, polycyclic systems built upon the indole-acrylate framework.

Variations of the Acrylate Side Chain

The acrylate side chain is a critical component of the molecule, and its functionality can be altered through modifications to the ester group or by adding substituents to the alkene double bond.

Ester Modifications

The ethyl ester of the parent compound can be readily modified. A straightforward variation is the synthesis of the corresponding methyl ester, resulting in (E)-Methyl 3-(1H-indol-3-yl)acrylate, a simpler analogue. nih.gov Furthermore, the ester can be transformed into an amide. A novel indole derivative, N-(1H-2-phenyl-indole-3-ylmethyl) acrylamide (B121943), was synthesized where the ethyl ester is replaced by an acrylamide moiety. nih.gov This highlights the possibility of creating a library of compounds with varying ester and amide functionalities.

Alkene Substitutions

The carbon-carbon double bond of the acrylate moiety is susceptible to the introduction of various substituents. The addition of a cyano group at the α-position (the carbon adjacent to the ester) results in compounds like Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate. nih.gov Halogenation of the alkene is another documented modification. For instance, Ethyl 2-bromo-3-(1-phenylsulfonyl-1H-indol-3-yl)acrylate features a bromine atom at this α-position, demonstrating that the alkene can be functionalized even in the presence of a bulky N-phenylsulfonyl group. researchgate.net

Table 2: Examples of Acrylate Side Chain Variations

Compound NameModification TypeDescriptionReference
(E)-Methyl 3-(1H-indol-3-yl)acrylateEster ModificationEthyl ester replaced with a methyl ester. nih.gov
N-(1H-2-phenyl-indole-3-ylmethyl) acrylamideEster ModificationEster group replaced with an amide group. nih.gov
Ethyl 2-cyano-3-(1H-indol-3-yl)acrylateAlkene SubstitutionCyano (-CN) group added at the α-position of the alkene. nih.gov
Ethyl 2-bromo-3-(1-phenylsulfonyl-1H-indol-3-yl)acrylateAlkene SubstitutionBromine (Br) atom added at the α-position of the alkene. researchgate.net

Introduction of Diverse Heterocyclic Moieties

Molecular hybridization, which combines two or more pharmacophoric units into a single molecule, is a prominent strategy in medicinal chemistry. rsc.org This approach has been applied to the indole-acrylate scaffold by introducing additional heterocyclic rings.

A notable example is the synthesis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate, which attaches a bulky and complex phenylisoquinoline moiety to the indole nitrogen. iucr.org In a different synthetic approach, other heterocyclic systems can be incorporated. For example, a hybrid molecule was synthesized by reacting an isatoic anhydride-tryptamine intermediate with furan-2-carbonyl chloride. mdpi.com This resulted in a complex structure featuring both indole and furan (B31954) rings linked by an amide framework. mdpi.com These examples underscore the capacity of the core structure to be integrated with a wide array of other heterocyclic systems, significantly expanding its structural diversity.

Quinoxaline (B1680401) Hybrids

The synthesis of quinoxaline derivatives often involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov In the context of this compound, which possesses an α,β-unsaturated carbonyl system, a potential synthetic route to quinoxaline hybrids involves its reaction with o-phenylenediamine (B120857). This reaction would likely proceed through an initial Michael addition of one of the amino groups of the o-phenylenediamine to the β-position of the acrylate, followed by an intramolecular cyclization and subsequent aromatization to form the quinoxaline ring system. The reaction conditions, such as the choice of solvent and catalyst (acidic or basic), would be crucial in directing the reaction towards the desired product and optimizing the yield.

Table 1: Potential Quinoxaline Hybrids from this compound

Starting MaterialReagentPotential Product
This compoundo-PhenylenediamineIndole-quinoxaline hybrid

Note: This table is predictive and based on established chemical principles, pending specific experimental validation.

Pyrazole-Based Derivatives

The synthesis of pyrazole (B372694) derivatives frequently utilizes the reaction of α,β-unsaturated ketones (chalcones) and their analogues with hydrazine (B178648) derivatives. nih.govminia.edu.egrasayanjournal.co.inresearchgate.net this compound, being an α,β-unsaturated ester, can be considered a chalcone (B49325) analogue. The reaction with hydrazine hydrate (B1144303) is expected to proceed via a Michael addition of the hydrazine to the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization and dehydration to afford the corresponding pyrazoline derivative. Subsequent oxidation or tautomerization could then lead to the aromatic pyrazole ring.

The specific reaction conditions, such as the solvent (e.g., ethanol, acetic acid) and temperature, would influence the reaction rate and the final product's yield and purity. The nature of the substituent on the hydrazine (e.g., phenylhydrazine) would also allow for the introduction of further diversity into the final pyrazole structure. The resulting indole-pyrazole hybrids are of interest for their potential biological activities, as both indole and pyrazole moieties are present in numerous pharmacologically active compounds. nih.govminia.edu.egrasayanjournal.co.inresearchgate.net

Table 2: Potential Pyrazole-Based Derivatives from this compound

Starting MaterialReagentPotential Product
This compoundHydrazine hydrateIndole-pyrazoline/pyrazole hybrid
This compoundPhenylhydrazineN-phenyl-indole-pyrazoline/pyrazole hybrid

Note: This table is based on established synthetic routes for pyrazoles from α,β-unsaturated carbonyl compounds.

Triazole-Containing Analogues

The construction of triazole-containing compounds can be effectively achieved through the Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne or an alkene. frontiersin.orgnih.govnih.gov In the case of this compound, the double bond of the acrylate moiety can act as the dipolarophile. The reaction with an organic azide (R-N₃) would lead to the formation of a triazoline ring. The regioselectivity of the cycloaddition would be a key aspect to investigate, and it is often influenced by electronic and steric factors of both the dipole and the dipolarophile.

The resulting indole-triazole hybrids could exhibit interesting biological properties, as the triazole ring is a well-known pharmacophore present in many approved drugs. sapub.org The synthesis of such hybrids would expand the chemical space around the indole acrylate scaffold and could lead to the discovery of new bioactive molecules.

Table 3: Potential Triazole-Containing Analogues from this compound

Starting MaterialReagentPotential ProductReaction Type
This compoundOrganic azide (R-N₃)Indole-triazoline hybrid1,3-Dipolar cycloaddition

Note: This table illustrates a potential synthetic pathway based on the principles of 1,3-dipolar cycloaddition.

Other Fused Heterocyclic Systems

The reactivity of the indole nucleus and the acrylate functionality in this compound provides opportunities for the synthesis of various other fused heterocyclic systems. For instance, reactions involving the indole NH group or the activated C2 position of the indole ring could lead to the formation of fused systems. Additionally, the acrylate moiety can participate in various cycloaddition reactions, such as Diels-Alder reactions, to construct more complex polycyclic structures.

The synthesis of indole-fused heterocycles is an active area of research, with various methodologies being developed to access novel and structurally diverse compounds. metu.edu.tr The specific reaction partners and conditions would determine the nature of the resulting fused heterocyclic system. The investigation of these new structures could reveal novel chemical properties and biological activities.

Table 4: Potential Other Fused Heterocyclic Systems from this compound

Reaction TypePotential ReactantPotential Fused System
Intramolecular cyclizationFunctionalized indole precursorPyrimidoindole
CycloadditionDieneFused carbocycle

Design and Synthesis of Chiral Indole Acrylate Derivatives

The development of enantiomerically pure indole derivatives is of great importance in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. The synthesis of chiral derivatives of this compound can be approached through several asymmetric synthetic strategies.

One prominent method is the asymmetric Michael addition of a nucleophile to the β-position of the acrylate. This can be achieved using a chiral catalyst, such as a chiral amine or a chiral metal complex, which would create a stereocenter at the β-carbon. The choice of the nucleophile and the catalyst would be critical in achieving high enantioselectivity.

Another approach involves the asymmetric functionalization of the indole ring itself, for instance, through a catalytic asymmetric Friedel-Crafts reaction. researchgate.net Furthermore, the use of chiral auxiliaries attached to the starting materials could also direct the stereochemical outcome of subsequent reactions.

The design of these chiral derivatives would aim to explore the three-dimensional space around the indole acrylate scaffold, which could lead to enhanced or more specific interactions with biological targets. The successful synthesis and characterization of these chiral compounds would be a significant step towards understanding their structure-activity relationships.

Table 5: Strategies for the Asymmetric Synthesis of Chiral Indole Acrylate Derivatives

Asymmetric StrategyKey FeaturePotential Chiral Product
Catalytic Asymmetric Michael AdditionChiral catalyst directs the addition of a nucleophileβ-substituted chiral indole acrylate
Catalytic Asymmetric Friedel-Crafts ReactionChiral Lewis acid or Brønsted acid catalystChiral functionalization on the indole ring
Use of Chiral AuxiliariesCovalently attached chiral group directs stereochemistryDiastereomerically pure indole acrylate derivative

Note: This table outlines general strategies for the synthesis of chiral derivatives.

Advanced Applications in Chemical and Materials Research

Role as Synthetic Building Blocks in Organic Synthesis

The molecular architecture of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate endows it with significant potential as a versatile building block for the synthesis of more complex organic molecules. The compound possesses several reactive sites: the electron-deficient double bond of the acrylate (B77674) group is susceptible to Michael addition reactions, the ester can be hydrolyzed or transesterified, and the N-H group of the indole (B1671886) ring can undergo substitution.

While specific, documented examples of this compound being used as a reactant in subsequent synthetic transformations are not extensively detailed in current literature, the general class of indolyl acrylates is recognized for its capacity to be converted into a variety of functionalized materials. acs.orgresearchgate.net The presence of the conjugated system, coupled with the reactive indole nitrogen, makes it a prime candidate for constructing polycyclic heterocyclic systems or for introducing the 2-phenylindole (B188600) moiety into larger, biologically active molecules. Its potential lies in its ability to act as a precursor for creating diverse chemical libraries for drug discovery and materials science.

Application in Functional Material Development (e.g., Anti-Fouling Coatings)

Biofouling, the accumulation of microorganisms, plants, or algae on wetted surfaces, poses a significant challenge for maritime industries. The development of environmentally friendly anti-fouling coatings is a critical area of materials research. While the direct use of this compound in coatings is not specified, extensive research into structurally similar indole derivatives demonstrates the promise of this chemical scaffold in creating effective anti-fouling agents.

A closely related compound, N-(1H-2-phenyl-indole-3-ylmethyl) acrylamide (B121943) (NPI), has been synthesized and tested for its anti-fouling properties. nih.govresearchgate.net Studies revealed that this 2-phenyl indole derivative possesses high biological activity, with significant inhibition ratios against bacteria like Escherichia coli and Staphylococcus aureus, as well as prominent inhibitory effects against marine diatoms. nih.govresearchgate.net

Researchers successfully incorporated this active indole derivative into acrylate resins via free-radical polymerization. nih.gov The resulting functional polymer exhibited significant anti-fouling properties, which were attributed to the combined effect of the bio-resistant indole moiety and the self-polishing nature of the acrylate resin. nih.govresearchgate.net This strategy of suspending indole derivative structures in the side chains of acrylate resins has been highlighted as a promising approach for developing long-term, self-polishing, and environmentally conscious anti-fouling coatings. semanticscholar.org This research provides a strong proof-of-concept for the utility of the 2-phenyl-1H-3-indolyl core, suggesting that this compound is a strong candidate for similar applications in functional anti-fouling materials.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The indole moiety is a privileged scaffold in medicinal chemistry, often found in molecules that can bind to various proteins and genes, making indole-based structures prime candidates for probe development. researchgate.net

While this compound has not been explicitly developed as a chemical probe, its structure combines the biologically relevant indole core with a versatile acrylate functional group. This acrylate tail can be leveraged in probe design. For instance, research on other aromatic systems has shown that acrylate groups can be attached to create fluorescent probes. An anthracene (B1667546) derivative, diethyl-3,3'-(9,10-anthracenediyl)bisacrylate, was synthesized to serve as a reactive fluorescent probe for detecting singlet molecular oxygen in biological systems. researchgate.net

This demonstrates a key principle: a core structure (like anthracene or indole) can be functionalized with acrylate groups to create a tool for biological investigation. Given the established importance of the indole scaffold as a probe for medicinal chemists, the presence of the ethyl acrylate group on the 2-phenyl-indole core provides a functional handle for potential conjugation to other molecules or for direct interaction studies, positioning it as a candidate for the future development of novel chemical probes. researchgate.net

Catalyst Development for Indole-Acrylate Synthesis

The synthesis of indole-acrylate derivatives, including the title compound, is an active area of research, with significant efforts focused on developing efficient and selective catalytic methods. The choice of catalyst can control the reaction's regioselectivity and stereoselectivity, influencing the final product's structure.

Various catalytic systems have been developed for the synthesis of the indole-acrylate scaffold:

Brønsted Acid Ionic Liquids: New α-indolylacrylate derivatives have been synthesized through the reaction of 2-substituted indoles with pyruvates using a Brønsted acid ionic liquid as a catalyst in a biphasic system. rsc.org This method allows for good to excellent yields and the creation of derivatives with promising biological activity. rsc.org

Lewis Acids: A facile and efficient method for synthesizing diverse and functionalized indolyl acrylates involves the direct transformation of 3-formylindoles with diazo esters, catalyzed by Lewis acids such as Indium(III) triflate (In(OTf)₃) and Boron trifluoride etherate (BF₃·OEt₂). acs.orgresearchgate.net This approach is notable for its mild reaction conditions, low catalyst loading, and high functional group tolerance. acs.orgresearchgate.net

Sulfamic Acid: In multicomponent reactions, sulfamic acid has been employed as an efficient and greener catalyst for synthesizing complex indole derivatives. For example, it catalyzes the one-pot reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole to form complex hybrid heterocycles under reflux conditions. nih.gov

The development of these varied catalytic strategies highlights the ongoing innovation in organic synthesis aimed at producing indole-acrylates efficiently and with high degrees of control.

Table 1: Comparison of Catalytic Methods for Indole-Acrylate and Derivative Synthesis

Catalyst Type Specific Catalyst(s) Reactants Key Features Reference
Brønsted Acid Ionic Liquid 2-Substituted Indoles, Ethyl Pyruvate Biphasic system; Good to excellent yields. rsc.org
Lewis Acid In(OTf)₃, BF₃·OEt₂ 3-Formylindoles, Diazo Esters Catalyst-controlled regio- and stereoselectivity; Mild conditions. acs.orgresearchgate.net

| Solid Acid | Sulfamic Acid | Indole, Arylglyoxal, Aminonaphthoquinone | Multicomponent reaction; Greener methodology; Short reaction times. | nih.gov |

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methods is paramount for the advancement of chemical research. While methods for synthesizing indole (B1671886) derivatives are well-established, new pathways that offer improved yields, scalability, and access to diverse analogs are continually sought. organic-chemistry.orgrug.nl

Future research should focus on:

Catalytic C-H Functionalization: Investigating transition-metal-catalyzed direct C-H activation could provide a more atom-economical route to Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate and its derivatives. acs.org This approach avoids the need for pre-functionalized starting materials, simplifying the synthetic sequence.

Multicomponent Reactions: Designing one-pot, multicomponent reactions could offer a rapid and efficient assembly of the indole-acrylate scaffold from simple, readily available precursors. organic-chemistry.orgrug.nl

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate large-scale production, which is crucial for potential commercial applications.

Biocatalysis: Exploring enzymatic routes, potentially using engineered cytochrome P450 enzymes or other biocatalysts, could lead to highly selective and environmentally benign syntheses. mdpi.com

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Research Questions
C-H Functionalization High atom economy, reduced waste Catalyst efficiency, regioselectivity control
Multicomponent Reactions High efficiency, rapid assembly Optimization of reaction conditions, substrate scope
Flow Chemistry Scalability, safety, process control Reactor design, reaction kinetics

Deeper Mechanistic Understanding of Biological Interactions

The indole moiety is a key pharmacophore in numerous drugs, and indole-acrylate derivatives have shown promise as anticancer and antimicrobial agents. rsc.orgnih.gov A fundamental understanding of how this compound interacts with biological systems is essential for its development as a therapeutic agent.

Key areas for investigation include:

Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the specific cellular proteins and pathways that the compound interacts with.

Enzyme Inhibition Studies: Given that many indole derivatives act as enzyme inhibitors, it is crucial to screen this compound against a panel of relevant enzymes, such as kinases or tubulin. nih.govmdpi.com For instance, studies on similar trans-indole-3-acrylamide derivatives have shown they can inhibit tubulin polymerization. nih.govnih.gov

Cellular Pathway Analysis: Investigating the compound's effect on cellular processes like cell cycle progression, apoptosis, and signal transduction pathways. Flow cytometry and Western blotting would be critical tools in these studies. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to the phenyl ring, indole core, and acrylate (B77674) chain to elucidate the structural features essential for biological activity. nih.govrsc.org

Advanced Computational Modeling and Predictive Studies

In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and guiding experimental design.

Future computational work should focus on:

Molecular Docking: Simulating the binding of this compound to the active sites of potential biological targets to predict binding affinity and mode of interaction. nih.gov

Quantum Mechanical Calculations: Using theoretical methods to predict the electronic properties, reactivity, and spectral characteristics of the molecule. researchgate.net This can provide insights into its stability and potential for electronic applications.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is a critical step in early-stage drug discovery. nih.gov

Table 2: Key Parameters for Computational Modeling

Modeling Technique Property to Predict Potential Application
Molecular Docking Binding affinity, interaction mode Drug target identification
Quantum Mechanics Electronic structure, spectral properties Materials science, mechanistic studies

Investigation of Photophysical Properties for Optoelectronic Applications

Indole and its derivatives are known for their interesting photophysical properties, including strong fluorescence emission, making them suitable for various applications. mdpi.comgoettingen-research-online.de The conjugated system present in this compound suggests it may possess valuable optical and electronic characteristics.

Future research should aim to:

Characterize Absorption and Emission Spectra: Systematically measure the UV-Vis absorption and fluorescence emission spectra in a range of solvents to understand its solvatochromic behavior. mdpi.com

Determine Quantum Yield: Quantify the efficiency of the fluorescence process, a key parameter for applications in lighting and sensing.

Explore Photo-switching Behavior: Investigate whether the molecule can function as a molecular photoswitch, converting light energy into molecular motion, a property seen in other indole derivatives. goettingen-research-online.de This could open doors for applications in molecular machines and smart materials.

Design of Highly Selective Molecular Probes

The potential fluorescence of indole derivatives makes them attractive candidates for the development of molecular probes for sensing and bioimaging. mdpi.com

Key research avenues include:

Ion and pH Sensing: Modifying the structure to incorporate recognition moieties for specific ions or to make its fluorescence response sensitive to pH changes. mdpi.com

Bioanalyte Detection: Developing derivatives that can selectively bind to and signal the presence of important biological molecules, such as specific proteins or nucleic acid structures.

Live-Cell Imaging: Evaluating the potential of fluorescent derivatives as probes for real-time imaging of cellular processes, assessing their cell permeability and low cytotoxicity.

Rational Design of Next-Generation Indole-Acrylate Scaffolds

The concept of rational design, which involves the deliberate and iterative design of molecules to achieve a specific function, is central to advancing the utility of the indole-acrylate scaffold. rsc.orgnih.govrug.nl

Future efforts should be directed towards:

Multi-Target Ligands: Designing hybrid molecules that combine the indole-acrylate core with other pharmacophores to create agents that can modulate multiple biological targets simultaneously, a promising strategy for complex diseases like cancer. nih.govnih.gov

Bioisosteric Replacement: Systematically replacing parts of the molecule with other chemical groups (bioisosteres) to fine-tune properties such as solubility, metabolic stability, and target affinity.

Scaffold Diversification: Using the core structure as a template to build libraries of more complex molecules, expanding the chemical space and increasing the probability of discovering compounds with novel and enhanced properties. researchgate.net

By systematically addressing these open questions and pursuing these research directions, the scientific community can fully elucidate the chemical, biological, and physical properties of this compound, paving the way for its potential application in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via transition-metal-catalyzed C–H activation, as demonstrated in ruthenium-catalyzed oxidative alkenylation of indole derivatives . Key parameters include catalyst loading (e.g., [RuCl₂(p-cymene)]₂), temperature (80–120°C), and solvent choice (water or polar aprotic solvents). Optimization involves adjusting equivalents of ethyl acrylate and monitoring reaction progress via HPLC or TLC. For indole-based substrates, protecting group strategies (e.g., acetyl or tosyl groups) may enhance regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves molecular geometry, confirming bond angles and torsional conformations. Data collection at 293 K with R-factors < 0.06 ensures accuracy .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., indole proton deshielding at δ 7.5–8.5 ppm) and ester group signals (e.g., ethyl CH₃ at δ 1.2–1.4 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential acrylate-related respiratory and dermal hazards . Store in airtight containers away from light to prevent polymerization. Waste disposal should follow institutional guidelines for organic esters.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Fukui functions identify reactive centers, while global hardness/softness parameters quantify stability . For example, the indole moiety’s electron-rich nature predicts reactivity in electrophilic substitutions. Solvent effects (PCM model) refine predictions for polar environments .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR and crystallographic data (e.g., unexpected dihedral angles) may arise from dynamic effects or polymorphism. Use variable-temperature NMR to probe conformational flexibility. Cross-validate with IR spectroscopy (ester C=O stretch ~1700–1750 cm⁻¹) and computational geometry optimization . For ambiguous cases, synthesize derivatives (e.g., brominated analogs) to anchor spectral assignments.

Q. How does the steric and electronic environment of the indole substituent influence Diels-Alder reactivity in this compound?

  • Methodological Answer : The 2-phenyl group on the indole ring creates steric hindrance, reducing reaction rates with electron-deficient dienophiles (e.g., maleic anhydride). Substituent effects are quantified via Hammett σ constants or computational electrostatic potential maps. Experimental kinetic studies under controlled conditions (e.g., in THF at 60°C) correlate with DFT-derived activation energies .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Low solubility in common solvents (e.g., ethanol, acetone) complicates crystal growth. Use solvent mixtures (e.g., DCM/hexane) for slow evaporation. If twinning occurs, employ SHELXL’s TWIN/BASF commands for refinement. High-resolution data (d-spacing < 0.8 Å) minimizes model bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.